molecular formula C43H58N4O13 B3328785 2'-N-hydroxyrifampicin CAS No. 51963-55-4

2'-N-hydroxyrifampicin

Cat. No.: B3328785
CAS No.: 51963-55-4
M. Wt: 838.9 g/mol
InChI Key: PADXLTATLMUKBQ-UHFFFAOYSA-N
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Description

2’-N-hydroxyrifampicin is a derivative of rifampicin, an antibiotic widely used to treat bacterial infections such as tuberculosis and leprosy. This compound is formed through the N-hydroxylation of rifampicin, resulting in a molecule with distinct chemical and biological properties . The modification at the 2’ position of rifampicin introduces a hydroxyl group, which significantly alters its activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-N-hydroxyrifampicin typically involves the enzymatic hydroxylation of rifampicin. The enzyme rifampicin monooxygenase, found in bacteria such as Rhodococcus equi and Nocardia farcinica, catalyzes this reaction . The reaction conditions include the presence of NAD(P)H and molecular oxygen, which are essential for the hydroxylation process .

Industrial Production Methods: Industrial production of 2’-N-hydroxyrifampicin can be achieved through biotransformation processes using microbial cultures that express rifampicin monooxygenase. This method leverages the natural enzymatic activity of these microorganisms to convert rifampicin into its hydroxylated form .

Chemical Reactions Analysis

Types of Reactions: 2’-N-hydroxyrifampicin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2’ position can be further oxidized to form additional derivatives.

    Reduction: The compound can undergo reduction reactions, although these are less common.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2’-N-hydroxyrifampicin is unique due to its specific hydroxylation at the 2’ position, which significantly alters its biological activity and stability compared to other derivatives. This makes it a valuable compound for studying the effects of chemical modifications on antibiotic efficacy and resistance mechanisms .

Properties

CAS No.

51963-55-4

Molecular Formula

C43H58N4O13

Molecular Weight

838.9 g/mol

IUPAC Name

1-(13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl)-N-(4-methylpiperazin-1-yl)methanimine oxide

InChI

InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)44-33-28(20-47(56)46-17-15-45(9)16-18-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,44,55)

InChI Key

PADXLTATLMUKBQ-UHFFFAOYSA-N

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](\N5CCN(CC5)C)/[O-])\C

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C

Synonyms

rifampicin N-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-N-hydroxyrifampicin
Reactant of Route 2
2'-N-hydroxyrifampicin
Reactant of Route 3
2'-N-hydroxyrifampicin
Reactant of Route 4
2'-N-hydroxyrifampicin
Reactant of Route 5
2'-N-hydroxyrifampicin
Reactant of Route 6
2'-N-hydroxyrifampicin

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